5-(1,3-Benzothiazol-2-yl)-2-pyridinol
Overview
Description
“5-(1,3-Benzothiazol-2-yl)-2-pyridinol” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds that have been found in various marine and terrestrial natural compounds . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized and evaluated for in vitro antibacterial activities .
Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The molecular structure of the zinc complex was determined by X-ray diffraction .
Chemical Reactions Analysis
Benzothiazoles have been studied extensively and found to have diverse chemical reactivity . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The 5-(1,3-Benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .
Scientific Research Applications
Complexation Properties with Metal Ions
Matczak-Jon et al. (2010) explored the complexation properties of compounds related to 5-(1,3-Benzothiazol-2-yl)-2-pyridinol with zinc(II), magnesium(II), and calcium(II). Their research emphasized the influence of the aromatic side chain and ring substituent on the complex-formation equilibria, finding that these compounds exhibit a strong tendency to form protonated multinuclear complexes (Matczak-Jon et al., 2010).
Antimicrobial Properties
Patel and Patel (2015) synthesized and evaluated the antibacterial activity of derivatives including this compound. Their findings indicated moderate to strong antibacterial efficacy against various bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Applications in Organic Chemistry
Yavari et al. (2017) focused on the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles, which are derivatives of this compound, demonstrating their potential in creating complex organic compounds (Yavari et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as prothrombin and the aryl hydrocarbon receptor . These targets play crucial roles in the coagulation cascade and regulation of gene expression, respectively .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given the potential targets and anti-tubercular activity of similar compounds, it’s possible that this compound could have significant effects on cellular processes, particularly those related to coagulation and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the fluorescence properties of similar compounds have been found to change depending on the polarity of the environment .
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYQEBIYBOKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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